5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde
Overview
Description
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitution reactions . This makes it a versatile scaffold for the synthesis of biologically active molecules.
In biochemical reactions, this compound can act as an intermediate in the synthesis of compounds with antimicrobial, antifungal, and anticancer properties . It interacts with enzymes such as oxidoreductases and transferases, facilitating the transfer of functional groups and electrons. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which stabilize the transition states of biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
In particular, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for cell survival and proliferation . Additionally, this compound can alter gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, the compound can exhibit therapeutic effects, such as reducing tumor growth and enhancing immune response. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with thiophene-2-carbaldehyde under acidic conditions . Another approach includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods often use catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial, antifungal, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds also contain a thiazole ring and are known for their biological activities, including antimicrobial and anticancer properties.
Thiophene derivatives: Compounds like 2-acetylthiophene share the thiophene ring and are used in similar applications.
Uniqueness
5-(1,3-Thiazol-2-YL)thiophene-2-carbaldehyde is unique due to the combination of thiazole and thiophene rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets compared to compounds with only one of these rings .
Properties
IUPAC Name |
5-(1,3-thiazol-2-yl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-5-6-1-2-7(12-6)8-9-3-4-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDJKJWPDSKQHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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